molecular formula C11H14O2S B1253332 Methyl 4-(phenylsulfanyl)butanoate CAS No. 29193-71-3

Methyl 4-(phenylsulfanyl)butanoate

Cat. No.: B1253332
CAS No.: 29193-71-3
M. Wt: 210.29 g/mol
InChI Key: ZSEFMFKDQORXAB-UHFFFAOYSA-N
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Description

Methyl 4-(phenylsulfanyl)butanoate, with the molecular formula C11H14O2S, is a chemical compound of interest in various research fields, including organic synthesis and fragrance and flavor development . Its structure features a phenylsulfanyl (also known as phenylthio) moiety linked to a butanoate ester chain, providing a versatile scaffold for further chemical modifications . Researchers can utilize this compound as a key building block or intermediate in the synthesis of more complex molecules. The compound is identified by CAS Number and has a defined SMILES notation of COC(=O)CCCSC1=CC=CC=C1, which aids in computational and structural chemistry studies . As part of a class of phenylthio-containing compounds, it holds potential for applications in creating flavor and fragrance compositions, as indicated by patent literature on related structures . This product is intended for research purposes only and is strictly not for diagnostic, therapeutic, or any other human or veterinary use. Researchers should consult the safety data sheet and handle the compound with appropriate precautions in a laboratory setting.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl 4-phenylsulfanylbutanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14O2S/c1-13-11(12)8-5-9-14-10-6-3-2-4-7-10/h2-4,6-7H,5,8-9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZSEFMFKDQORXAB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CCCSC1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10507919
Record name Methyl 4-(phenylsulfanyl)butanoate
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Molecular Weight

210.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

29193-71-3
Record name Methyl 4-(phenylsulfanyl)butanoate
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name methyl 4-(phenylsulfanyl)butanoate
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Synthetic Methodologies for Methyl 4 Phenylsulfanyl Butanoate

Historical and Current Direct Synthesis Approaches

Direct synthetic methods to methyl 4-(phenylsulfanyl)butanoate typically involve the formation of either the ester or the thioether linkage in a single, efficient step from readily available starting materials.

Esterification Reactions for this compound Formation

The most common direct route to this compound is the Fischer esterification of its corresponding carboxylic acid precursor, 4-(phenylsulfanyl)butanoic acid. masterorganicchemistry.comathabascau.ca This acid-catalyzed reaction involves heating the carboxylic acid with an excess of methanol (B129727). masterorganicchemistry.com The equilibrium of this reversible reaction is driven towards the product side by using a large excess of the alcohol and/or by the removal of water as it is formed. masterorganicchemistry.com

Commonly used acid catalysts for this transformation include sulfuric acid (H₂SO₄), para-toluenesulfonic acid (p-TsOH), and hydrochloric acid (HCl). masterorganicchemistry.com The reaction is typically carried out under reflux conditions, with the temperature being determined by the boiling point of the alcohol, in this case, methanol. operachem.com Work-up procedures generally involve neutralizing the excess acid, extraction of the ester into an organic solvent, washing with brine, and purification by distillation or chromatography. operachem.com

Table 1: Representative Fischer Esterification Conditions

Carboxylic AcidAlcoholCatalystReaction ConditionsYieldReference
Benzoic AcidMethanolH₂SO₄Reflux>95% operachem.com
Acetic AcidEthanol (B145695)Acid Catalyst-65% (equimolar), 97% (10x excess alcohol) masterorganicchemistry.com
d-Tartaric AcidBenzyl Alcoholp-TsOHReflux in Benzene (B151609) (Dean-Stark)- operachem.com

Alkylation and Arylation Strategies Involving Thiophenol Derivatives

An alternative direct approach involves the formation of the carbon-sulfur bond via the alkylation of a thiophenol derivative. This method typically employs the reaction of sodium thiophenolate, the conjugate base of thiophenol, with a suitable methyl 4-halobutanoate, such as methyl 4-bromobutanoate or methyl 4-chlorobutanoate. The thiophenolate anion acts as a potent nucleophile, displacing the halide to form the desired thioether.

This S-alkylation reaction is a classic example of a Williamson ether synthesis, adapted for thioether formation. The reaction is typically carried out in a polar aprotic solvent, such as dimethylformamide (DMF) or acetone, which facilitates the nucleophilic substitution.

Multi-Step Synthetic Routes to Access this compound Precursors

In cases where the direct methods are not feasible or efficient, multi-step syntheses are employed. These routes focus on the initial preparation of a key intermediate, which is then converted to the final product.

Preparation of 4-(phenylsulfanyl)butanoic Acid Intermediates

The primary precursor for the esterification route is 4-(phenylsulfanyl)butanoic acid. A viable method for its synthesis is the ring-opening of γ-butyrolactone with thiophenol. This reaction can be facilitated by a strong base, which deprotonates the thiophenol to generate the nucleophilic thiophenolate anion. This anion then attacks the electrophilic carbonyl carbon of the lactone, leading to the opening of the five-membered ring and, after an acidic workup, the formation of the desired carboxylic acid.

Another potential route to this intermediate involves the reaction of a 4-halobutanoic acid, such as 4-bromobutanoic acid, with thiophenol in the presence of a base.

Convergent and Divergent Synthetic Pathways

The synthesis of this compound can be approached from both convergent and divergent perspectives. A convergent synthesis would involve preparing 4-(phenylsulfanyl)butanoic acid and methanol separately and then combining them in a final esterification step. A divergent approach might start from a common intermediate that could be functionalized to produce a variety of related compounds, with this compound being one of the targets.

Catalytic Approaches in the Synthesis of this compound

Modern synthetic chemistry often relies on catalytic methods to improve efficiency, selectivity, and environmental friendliness. While specific catalytic methods for the direct synthesis of this compound are not extensively documented in the provided search results, general principles of catalytic thioetherification are applicable.

Catalytic systems, often based on transition metals like copper or palladium, can be employed to facilitate the coupling of thiols with alkyl or aryl halides. These reactions, such as the Buchwald-Hartwig amination, can be adapted for C-S bond formation. In the context of synthesizing this compound, a catalytic approach could involve the coupling of thiophenol with a methyl 4-halobutanoate in the presence of a suitable metal catalyst and ligand. These methods often proceed under milder conditions and with greater functional group tolerance than traditional methods.

Exploration of Homogeneous Catalysis for C-S Bond Formation

Homogeneous catalysis, where the catalyst exists in the same phase as the reactants, offers a viable route for synthesizing this compound. d-nb.info In the context of a thiol-ene reaction between thiophenol and an electron-deficient alkene like methyl acrylate, base catalysis is a common strategy. thieme-connect.de Soluble organic bases or phosphines can act as homogeneous catalysts. rsc.org For instance, amines and phosphines are known to be effective catalysts for thiol-Michael addition reactions. rsc.org The mechanism involves the catalyst deprotonating the thiol to form a more nucleophilic thiolate anion, which then attacks the alkene in a Michael-type addition. wikipedia.org

Another approach is using soluble transition-metal complexes. While thiols can sometimes poison metal catalysts, various complexes based on rhodium, palladium, or copper have been developed for hydrothiolation reactions, offering high selectivity. thieme-connect.de

Illustrative Homogeneous Catalysts for Thiol-Michael Additions

Catalyst Type Example Role in Reaction
Tertiary Amine Triethylamine (TEA) Acts as a base to generate the thiolate anion.
Phosphine Dimethylphenylphosphine (DMPP) Acts as a nucleophilic catalyst to initiate the addition. rsc.org

Heterogeneous Catalysis for Enhanced Efficiency and Sustainability

Heterogeneous catalysis provides significant advantages in terms of catalyst separation and recycling, aligning with principles of sustainable chemistry. For the synthesis of this compound, a heterogeneous catalyst could take the form of a solid base or a supported metal catalyst.

In a nucleophilic substitution pathway, where sodium thiophenolate displaces a halide from methyl 4-halobutanoate, a solid base like potassium carbonate could be used. This simplifies workup, as the catalyst can be removed by simple filtration.

For the thiol-ene pathway, solid-supported catalysts are particularly promising. An example from the broader literature is a copper–N-heterocyclic carbene (NHC) complex grafted onto a silica (B1680970) gel support, which has been shown to catalyze the anti-Markovnikov hydrothiolation of electron-deficient alkenes with excellent yields for aromatic thiols. thieme-connect.de Such catalysts combine the high activity of homogeneous systems with the practical benefits of heterogeneous ones.

Advantages of Heterogeneous Catalysis:

Ease of Separation: The catalyst can be removed from the reaction mixture by filtration.

Recyclability: The recovered catalyst can often be reused for multiple reaction cycles, reducing cost and waste.

Process Simplification: Downstream purification processes are simplified, as the catalyst is not present in the crude product.

Optimization of Synthetic Reaction Conditions for Yield and Selectivity

Optimizing reaction conditions such as the choice of solvent, temperature, and pressure is critical to maximizing the yield and selectivity of the desired product while minimizing reaction time and side-product formation.

Solvent Effects in this compound Synthesis

The choice of solvent can dramatically influence the outcome of a reaction. In nucleophilic substitution reactions, solvent polarity plays a crucial role. nih.gov For a classic Sₙ2 reaction between a thiophenoxide anion and methyl 4-bromobutanoate, polar aprotic solvents are generally preferred. These solvents can solvate the cation (e.g., Na⁺) while not strongly solvating the nucleophilic anion, thus increasing its reactivity. Nonpolar solvents may lead to poor solubility and slower reaction rates, while polar protic solvents can solvate the nucleophile through hydrogen bonding, reducing its effectiveness. rsc.org

Illustrative Solvent Effects for a Typical Sₙ2 Reaction

Solvent Solvent Type Expected Outcome
Dimethylformamide (DMF) Polar Aprotic High reaction rate, good yield.
Acetone Polar Aprotic Moderate to high reaction rate.
Toluene Nonpolar Low solubility, slow reaction rate.
Methanol Polar Protic Reduced nucleophilicity, slower rate than DMF.

Green Chemistry Principles in this compound Synthesis

Applying green chemistry principles to chemical synthesis aims to reduce waste, minimize energy consumption, and use more sustainable materials. primescholars.com

Atom Economy and E-Factor Considerations

Atom Economy is a theoretical measure of how many atoms from the reactants are incorporated into the final desired product. primescholars.com It is calculated as:

Atom Economy (%) = (Molecular Weight of Desired Product / Sum of Molecular Weights of All Reactants) x 100

Let's consider the synthesis via nucleophilic substitution, starting from thiophenol and methyl 4-bromobutanoate, with sodium hydroxide (B78521) used to form the thiophenoxide salt in situ.

Reaction: C₆H₅SH + CH₃O₂(CH₂)₃Br + NaOH → C₁₁H₁₄O₂S + NaBr + H₂O

Molecular Weights:

Thiophenol (C₆H₅SH): 110.18 g/mol

Methyl 4-bromobutanoate (C₅H₉BrO₂): 181.03 g/mol

Sodium Hydroxide (NaOH): 40.00 g/mol

Total Reactants MW: 110.18 + 181.03 + 40.00 = 331.21 g/mol

this compound (C₁₁H₁₄O₂S): 210.29 g/mol nih.gov

Calculation: Atom Economy = (210.29 / 331.21) x 100 = 63.5%

This calculation shows that even with 100% yield, over a third of the reactant mass is converted into by-products (sodium bromide and water). A thiol-ene addition reaction, in contrast, could theoretically have 100% atom economy if no catalyst or initiator is needed in stoichiometric amounts.

The Environmental Factor (E-Factor) provides a more practical measure of waste, defined as the total mass of waste produced divided by the mass of the product. It accounts for by-products, unreacted starting materials, solvent losses, and purification waste. For the substitution reaction above, the E-Factor would include the sodium bromide and water by-products, plus all solvent used for the reaction and purification. This value is almost always significantly greater than zero and highlights the true waste generated by a process. Minimizing the use of solvents and using recyclable catalysts are key strategies to lower the E-Factor.

Use of Sustainable Reagents and Solvents

The synthesis of this compound, a thioether, can be approached through various methods, with a growing emphasis on green chemistry principles. These principles aim to reduce or eliminate the use and generation of hazardous substances by focusing on aspects like the use of renewable feedstocks, less toxic solvents, and efficient, catalyst-driven reactions. ijsdr.org The primary route to this compound involves the conjugate addition, specifically a thia-Michael addition, of thiophenol to an acrylic-type Michael acceptor, such as methyl but-3-enoate (B1239731) or methyl crotonate. acsgcipr.org This reaction is highly atom-efficient, aligning with the core tenets of sustainable synthesis. scispace.com

Innovations in this area focus on replacing volatile and often toxic organic solvents and traditional basic catalysts with more environmentally benign alternatives. Research has demonstrated the viability of conducting these additions in greener media or even under solvent-free conditions, significantly lowering the environmental impact. ijsdr.orgscispace.com

Solvent-Free and Water-Based Methodologies

The use of water as a solvent is highly encouraged in green chemistry due to its non-toxic, non-flammable, and abundant nature. Thia-Michael additions have been successfully carried out in water, sometimes without the need for any catalyst, by simply heating the reactants. acsgcipr.orgorganic-chemistry.org This approach circumvents the need for volatile organic compounds (VOCs) that contribute to air pollution and have associated health risks.

Another prominent green strategy is the implementation of solvent-free reaction conditions. ijsdr.org This can be achieved by physically grinding the reactants together or by using a solid-supported catalyst that also provides the reaction surface. ijsdr.org For instance, the use of KF/Alumina as a solid catalyst has proven effective for the Michael addition of thiols to electron-deficient alkenes. ijsdr.orgscispace.com This method can be performed without any solvent, and in some cases, microwave irradiation has been used to accelerate the reaction, reducing energy consumption and reaction times. scispace.com

Alternative and Recyclable Media

Beyond water, other sustainable solvent systems have been explored. Glycerin, a biodegradable and non-toxic byproduct of biodiesel production, has been successfully used as a recyclable solvent for the Michael addition of thiols. ijsdr.orgscispace.com The catalytic system, such as KF/Alumina, and the glycerin solvent can often be recovered and reused multiple times with comparable activity, enhancing the economic and environmental viability of the process. scispace.com

Ionic liquids (ILs) and deep eutectic solvents (DESs) are also gaining significant attention as green reaction media. researchgate.netresearchgate.netnih.gov These substances are often non-volatile and have high thermal stability. researchgate.net Amino acid-based ionic liquids have been developed and used as organocatalysts in aqueous solutions for thiol-Michael additions, demonstrating high efficiency and potential for recyclability. researchgate.net Similarly, deep eutectic solvents, which are mixtures of hydrogen bond donors and acceptors (like choline (B1196258) chloride and urea), are attractive due to their low cost, biodegradability, and simple preparation. researchgate.netnih.gov

Sustainable Reagents and Catalysts

A key aspect of sustainable synthesis is the use of non-toxic and efficient reagents and catalysts. In the context of the thia-Michael addition, foul-smelling and volatile thiols like thiophenol can be replaced with odorless and more stable equivalents, such as S-alkylisothiouronium salts. organic-chemistry.org These salts can react under alkaline conditions in water at room temperature, providing the desired thioether products in good yields and short reaction times. organic-chemistry.org This approach mitigates the significant olfactory and handling issues associated with free thiols. organic-chemistry.org

The table below summarizes various sustainable approaches applicable to the synthesis of this compound, highlighting the green reagents, solvents, and catalysts employed.

Table 1. Sustainable Synthetic Approaches for Thioether Formation

Catalyst/Promoter Solvent Key Sustainable Features Reactant Type Ref.
None (thermal) Water Eliminates organic solvents and catalyst. Thiol + α,β-Unsaturated Ester acsgcipr.org
KF/Alumina Solvent-free Eliminates solvent; catalyst can be recycled. Thiol + α,β-Unsaturated Ester ijsdr.orgscispace.com
KF/Alumina Glycerin Uses a biodegradable, renewable solvent; catalyst and solvent are recyclable. Thiol + α,β-Unsaturated Ester scispace.com
S-Alkylisothiouronium Salt Water Uses an odorless, stable thiol equivalent. Thiol Equivalent + α,β-Unsaturated Ester organic-chemistry.org

These methodologies demonstrate a clear trend towards developing more environmentally responsible pathways for the synthesis of thioethers like this compound. The focus remains on maximizing efficiency while minimizing waste and the use of hazardous materials, in line with the principles of green chemistry. ijsdr.org

Reactivity and Chemical Transformations of Methyl 4 Phenylsulfanyl Butanoate

Reactions Involving the Ester Functional Group

The ester group in methyl 4-(phenylsulfanyl)butanoate is susceptible to a range of nucleophilic acyl substitution reactions, as well as reduction. These transformations allow for the modification of the carboxyl end of the molecule, leading to the formation of carboxylic acids, different esters, or primary alcohols.

Hydrolysis Pathways (Acidic and Basic Conditions)

The ester functionality of this compound can be readily hydrolyzed to the corresponding carboxylic acid, 4-(phenylsulfanyl)butanoic acid, under both acidic and basic conditions.

Under acidic conditions, the reaction is typically carried out by heating the ester in the presence of a strong acid catalyst, such as dilute sulfuric acid or hydrochloric acid, in an aqueous solution. acs.orgnih.govcdnsciencepub.com This is a reversible process, and to drive the equilibrium towards the products, an excess of water is often used. acs.org The mechanism involves protonation of the carbonyl oxygen, which increases the electrophilicity of the carbonyl carbon, followed by nucleophilic attack by water.

Basic hydrolysis, also known as saponification, is an irreversible process that is commonly employed for the complete conversion of an ester to its corresponding carboxylate salt. acs.orgcdnsciencepub.comresearchgate.net This reaction is typically performed by heating the ester with an aqueous solution of a strong base, such as sodium hydroxide (B78521) or potassium hydroxide. The resulting carboxylate salt can then be acidified in a separate step to yield the free carboxylic acid. acs.org

Reaction Reagents and Conditions Product(s)
Acidic HydrolysisDilute H₂SO₄ or HCl, heat4-(Phenylsulfanyl)butanoic acid, Methanol (B129727)
Basic Hydrolysis (Saponification)1. NaOH(aq) or KOH(aq), heat 2. H₃O⁺1. Sodium or Potassium 4-(phenylsulfanyl)butanoate, Methanol 2. 4-(Phenylsulfanyl)butanoic acid

Transesterification Processes with Other Alcohols

Transesterification is the process of converting one ester into another by reacting it with an alcohol in the presence of an acid or base catalyst. acs.org This reaction allows for the exchange of the alkoxy group of the ester. For this compound, this means the methyl group can be replaced by other alkyl groups.

Acid-catalyzed transesterification is an equilibrium process. To favor the formation of the desired product, the alcohol reactant is often used in large excess, frequently as the solvent. acs.org The mechanism is similar to that of acid-catalyzed hydrolysis, with the alcohol acting as the nucleophile instead of water.

Base-catalyzed transesterification is also a common method. This reaction is typically carried out using a catalytic amount of an alkoxide base that corresponds to the alcohol being used for the exchange. acs.orgnih.gov For example, to convert this compound to ethyl 4-(phenylsulfanyl)butanoate, sodium ethoxide in ethanol (B145695) would be a suitable reagent system.

Reaction Alcohol Catalyst Product
TransesterificationEthanolH₂SO₄ (catalytic)Ethyl 4-(phenylsulfanyl)butanoate
TransesterificationPropanolNaOPr (catalytic)Propyl 4-(phenylsulfanyl)butanoate
TransesterificationIsopropanolH₂SO₄ (catalytic)Isopropyl 4-(phenylsulfanyl)butanoate

Reduction Reactions of the Ester Moiety

The ester group of this compound can be reduced to a primary alcohol, 4-(phenylsulfanyl)butan-1-ol. This transformation typically requires the use of strong reducing agents, as esters are less reactive towards reduction than aldehydes or ketones. youtube.com

Lithium aluminum hydride (LiAlH₄) is a powerful and commonly used reagent for the reduction of esters to primary alcohols. byjus.commasterorganicchemistry.comadichemistry.com The reaction is typically carried out in an anhydrous ether solvent, such as diethyl ether or tetrahydrofuran (B95107) (THF). It is important to note that the thioether linkage is generally stable to the conditions used for LAH reduction of esters.

While sodium borohydride (B1222165) (NaBH₄) is a milder reducing agent that typically does not reduce esters under standard conditions, its reactivity can be enhanced by using it in mixed solvent systems or in the presence of certain additives, allowing for the reduction of some esters. researchgate.netoup.comnih.gov However, for a complete and reliable reduction of the ester in this compound, a more potent reducing agent like LiAlH₄ is generally preferred.

Reducing Agent Solvent Product
Lithium Aluminum Hydride (LiAlH₄)Diethyl ether or THF4-(Phenylsulfanyl)butan-1-ol

Transformations of the Phenylsulfanyl Moiety

The phenylsulfanyl group in this compound offers another site for chemical modification, primarily through oxidation of the sulfur atom or nucleophilic substitution.

Oxidation Reactions to Sulfoxides and Sulfones

The sulfur atom in the phenylsulfanyl group can be selectively oxidized to form either a sulfoxide (B87167) or a sulfone, depending on the oxidizing agent and the reaction conditions. pearson.commasterorganicchemistry.com

Oxidation to the sulfoxide, methyl 4-(phenylsulfinyl)butanoate, can be achieved using one equivalent of a mild oxidizing agent. Common reagents for this transformation include hydrogen peroxide in acetic acid or meta-chloroperoxybenzoic acid (m-CPBA) at controlled temperatures. tandfonline.com

Further oxidation of the sulfoxide, or direct oxidation of the thioether with a stronger oxidizing agent or an excess of the oxidant, yields the corresponding sulfone, methyl 4-(phenylsulfonyl)butanoate. youtube.combyjus.comtandfonline.comgoogle.com Reagents such as excess hydrogen peroxide or potassium permanganate (B83412) can be used for this purpose. The oxidation state of the sulfur can thus be precisely controlled.

Target Product Oxidizing Agent Typical Conditions
Methyl 4-(phenylsulfinyl)butanoate1 equivalent of m-CPBACH₂Cl₂ at 0 °C to room temperature
Methyl 4-(phenylsulfonyl)butanoate≥2 equivalents of m-CPBA or H₂O₂Acetic acid, heat

Nucleophilic Substitution Reactions Involving the Sulfur Atom

The sulfur atom in the phenylsulfanyl moiety is nucleophilic due to the presence of lone pairs of electrons. nih.gov This allows it to participate in nucleophilic substitution reactions with suitable electrophiles.

For instance, the thioether can be alkylated with alkyl halides, such as methyl iodide, to form a sulfonium (B1226848) salt. This reaction converts the neutral thioether into a positively charged sulfonium ion, which can then act as a leaving group in subsequent reactions.

While nucleophilic substitution at the sulfur of a thioether is a known reaction, it is generally less common than the oxidation reactions for this class of compounds. The reactivity in such substitutions can be influenced by the nature of the electrophile and the reaction conditions.

Electrophile Product
Methyl Iodide (CH₃I)Methyldiphenylsulfonium iodide derivative

Radical Reactions and Their Utility

While specific radical reactions involving this compound are not extensively documented in readily available literature, the presence of the phenylthio group suggests potential for radical-mediated transformations. Aryl thioethers are known to participate in various radical reactions. masterorganicchemistry.com For instance, the carbon-sulfur bond can be cleaved under certain conditions to generate a phenylthiyl radical and a corresponding butanoate-derived radical.

One potential avenue for radical reactivity is through the use of radical initiators like azobisisobutyronitrile (AIBN) or through photochemically induced processes. chemrxiv.org Another powerful method for generating radical intermediates is the use of samarium(II) iodide (SmI₂), a potent single-electron transfer reagent. biosynth.comnih.gov SmI₂ is known to mediate a wide range of radical cyclizations and couplings. scripps.eduyoutube.com

The utility of such radical reactions, if applied to this compound, could lie in the formation of new carbon-carbon or carbon-heteroatom bonds. For example, a radical generated on the butanoate chain could undergo intramolecular cyclization or intermolecular addition to an acceptor molecule, providing a pathway to complex cyclic or acyclic structures.

Reactions Involving the Butanoate Carbon Backbone

The butanoate carbon backbone of this compound offers several sites for chemical modification, allowing for the introduction of new functional groups and the construction of cyclic systems.

Functionalization of the Alkyl Chain (e.g., alpha-functionalization)

The carbon atom alpha to the ester carbonyl group in this compound is acidic and can be deprotonated to form an enolate. This enolate is a powerful nucleophile and can react with various electrophiles, enabling the functionalization of the alkyl chain at this position.

A common strategy for alpha-functionalization is the use of a strong, non-nucleophilic base, such as lithium diisopropylamide (LDA), to generate the enolate. youtube.com The resulting enolate can then be treated with an alkyl halide in an SN2 reaction to introduce an alkyl group at the alpha-position. youtube.comnih.govyoutube.com This process is a fundamental method for carbon-carbon bond formation. nih.gov

Table 1: Plausible Alpha-Alkylation of this compound

StepReagentProduct
1Lithium Diisopropylamide (LDA)Lithium enolate of this compound
2Alkyl Halide (R-X)Methyl 2-alkyl-4-(phenylsulfanyl)butanoate

This table represents a plausible reaction scheme based on general principles of enolate chemistry.

The efficiency of the alkylation reaction is dependent on the nature of the alkyl halide, with primary halides being the most effective. youtube.com This alpha-functionalization provides a route to a variety of substituted butanoate derivatives, which can serve as precursors for more complex molecular architectures.

Cyclization Reactions Leading to Cyclic Derivatives

The structure of this compound is well-suited for intramolecular cyclization reactions to form cyclic derivatives, particularly tetralone systems. Following hydrolysis of the methyl ester to the corresponding carboxylic acid, 4-(phenylsulfanyl)butanoic acid, an intramolecular Friedel-Crafts acylation can be initiated. masterorganicchemistry.comnih.gov

This reaction typically involves the conversion of the carboxylic acid to a more reactive acyl chloride, followed by treatment with a Lewis acid catalyst such as aluminum chloride (AlCl₃). masterorganicchemistry.comnih.gov The electrophilic acylium ion generated in situ then attacks the electron-rich phenyl ring, leading to the formation of a six-membered ring and yielding a thiochroman-4-one (B147511) derivative. youtube.com Polyphosphoric acid (PPA) or methanesulfonic acid (MSA) can also be used to promote this type of cyclization. masterorganicchemistry.com

Table 2: Synthesis of Thiochroman-4-one from this compound

StepReactionIntermediate/Product
1Hydrolysis (e.g., NaOH, H₂O)4-(Phenylsulfanyl)butanoic acid
2Acyl Chloride Formation (e.g., SOCl₂)4-(Phenylsulfanyl)butanoyl chloride
3Intramolecular Friedel-Crafts Acylation (e.g., AlCl₃)Thiochroman-4-one

This cyclization is a powerful tool for the construction of the thiochroman-4-one scaffold, which is a key structural motif in various biologically active compounds. scripps.edu

Stereoselective Transformations and Chiral Derivatization

Stereoselective transformations of this compound would allow for the synthesis of enantiomerically enriched or diastereomerically pure products, which is of paramount importance in medicinal chemistry and materials science.

Diastereoselective and Enantioselective Approaches

While specific diastereoselective or enantioselective reactions involving this compound are not prominently reported, general strategies in asymmetric synthesis can be applied. For instance, if a chiral center is introduced into the molecule, subsequent reactions can be influenced to proceed with diastereoselectivity.

Enantioselective synthesis could be achieved through the use of chiral catalysts. For example, an enantioselective alpha-functionalization could potentially be accomplished using a chiral base or a combination of an achiral base and a chiral ligand. Similarly, enantioselective reduction of a ketone that might be introduced into the butanoate chain could be performed using a chiral reducing agent.

Derivatization for Stereochemical Assignment

In cases where a chiral derivative of this compound is synthesized, determining its absolute stereochemistry is crucial. This is often achieved by converting the chiral molecule into a diastereomeric derivative using a chiral derivatizing agent of known absolute configuration.

For example, if the ester is hydrolyzed to the carboxylic acid, this acid could be coupled with a chiral amine or alcohol to form a diastereomeric amide or ester, respectively. The resulting diastereomers can often be separated by chromatography and their stereochemistry determined by techniques such as X-ray crystallography or nuclear magnetic resonance (NMR) spectroscopy, often in conjunction with a chiral shift reagent. This allows for the assignment of the absolute configuration of the original chiral center.

Mechanistic Investigations of Reactions Involving Methyl 4 Phenylsulfanyl Butanoate

Elucidation of Reaction Pathways and Intermediates

Currently, there are no published studies that specifically elucidate the reaction pathways and intermediates involved in reactions of Methyl 4-(phenylsulfanyl)butanoate. General knowledge of thioether and ester chemistry suggests potential reaction pathways such as nucleophilic substitution at the carbonyl carbon, oxidation of the sulfur atom, or cleavage of the C-S bond. However, without experimental or computational data specific to this molecule, any proposed pathway remains speculative.

Future research should aim to identify the products of various reactions, such as hydrolysis, aminolysis, oxidation, and reduction. The isolation and characterization of any intermediates, for instance, through trapping experiments or spectroscopic analysis under reaction conditions, would be crucial in mapping out the step-by-step transformations.

Kinetic Studies of Key Transformations

Detailed kinetic studies are fundamental to understanding the factors that control the speed of a chemical reaction. For this compound, such studies are currently unavailable.

Determination of Reaction Orders and Rate Constants

The determination of reaction orders with respect to the reactants and any catalysts, along with the calculation of the corresponding rate constants, would provide the first quantitative measure of the reactivity of this compound in various transformations. For example, in a hypothetical hydrolysis reaction, determining the order with respect to the ester and the hydrolyzing agent would clarify the molecularity of the rate-determining step.

Table 1: Hypothetical Kinetic Data for a Reaction of this compound

ExperimentInitial [this compound] (mol/L)Initial [Reagent] (mol/L)Initial Rate (mol/L·s)
10.100.10Data to be determined
20.200.10Data to be determined
30.100.20Data to be determined

This table represents a template for future experimental work. The data would be used to determine the rate law of a given reaction.

Activation Energy Calculations

The activation energy (Ea) is a critical parameter that quantifies the energy barrier that must be overcome for a reaction to occur. By measuring the rate constant at different temperatures, the activation energy for a key transformation of this compound could be calculated using the Arrhenius equation. This would provide insight into the temperature sensitivity of the reaction.

Thermodynamic Considerations in Reaction Design

The thermodynamic parameters of a reaction, such as enthalpy (ΔH), entropy (ΔS), and Gibbs free energy (ΔG), dictate the position of equilibrium and the spontaneity of a reaction. There is no published thermodynamic data for reactions involving this compound.

Future calorimetric studies or computational calculations could provide these essential values. Understanding the thermodynamics would be invaluable for optimizing reaction conditions to maximize product yield. For instance, knowing whether a reaction is exothermic or endothermic would inform the choice of temperature control during a large-scale synthesis.

Transition State Analysis through Experimental and Computational Methods

The transition state is the highest energy point along the reaction coordinate and is a fleeting, yet critical, species that determines the rate and mechanism of a reaction. No experimental or computational studies on the transition states of reactions involving this compound have been reported.

Advanced techniques such as femtosecond spectroscopy could potentially be used to probe transition states experimentally. More accessibly, computational chemistry, using methods like Density Functional Theory (DFT), could be employed to model the geometry and energy of transition states for proposed reaction mechanisms. Such calculations would be instrumental in distinguishing between different possible pathways.

Isotopic Labeling Studies for Mechanistic Insights

Isotopic labeling is a powerful tool for tracing the fate of specific atoms during a chemical reaction, thereby providing unambiguous evidence for a particular mechanism. There are no published isotopic labeling studies for reactions of this compound.

For example, in a hydrolysis reaction, using ¹⁸O-labeled water would allow researchers to determine whether the oxygen atom in the resulting carboxylic acid comes from the water molecule or from the original ester. This would definitively distinguish between acyl-oxygen cleavage and alkyl-oxygen cleavage mechanisms.

Table 2: Potential Isotopic Labeling Experiments for Mechanistic Elucidation

Reaction TypeIsotope UsedInformation Gained
HydrolysisH₂¹⁸OSite of bond cleavage (acyl vs. alkyl)
Reaction with a nucleophile¹³C-labeled nucleophileConfirmation of bond formation
Oxidation¹⁸O₂ or labeled oxidantSource of oxygen in the oxidized product

Spectroscopic and Structural Elucidation Studies

Nuclear Magnetic Resonance (NMR) Spectroscopic Analysis for Structure Determination

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone in the field of organic chemistry for the unambiguous determination of molecular structure. Through the precise measurement of the magnetic properties of atomic nuclei, NMR provides granular insights into the chemical environment, connectivity, and spatial arrangement of atoms within a molecule. For Methyl 4-(phenylsulfanyl)butanoate, a combination of ¹H NMR, ¹³C NMR, and two-dimensional NMR techniques has been employed to assemble a complete and cohesive picture of its molecular framework.

Proton (¹H) NMR Spectroscopy for Chemical Environment Identification

Proton (¹H) NMR spectroscopy offers a detailed map of the proton environments within a molecule. The chemical shift (δ) of each proton signal is indicative of its electronic environment, while the multiplicity provides information about the number of neighboring protons, and the integration reveals the relative number of protons corresponding to each signal.

The ¹H NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the aromatic protons of the phenyl group, the aliphatic protons of the butanoate chain, and the methyl protons of the ester group. The aromatic protons typically appear in the downfield region (δ 7.0-7.5 ppm), with their multiplicity patterns dependent on the substitution pattern of the phenyl ring. The methylene (B1212753) protons adjacent to the sulfur atom and the carbonyl group are expected to be deshielded and appear at characteristic chemical shifts. The methyl protons of the ester group are anticipated to resonate as a sharp singlet in the upfield region.

Table 1: Predicted ¹H NMR Data for this compound

ProtonsPredicted Chemical Shift (δ, ppm)Predicted Multiplicity
Phenyl-H7.20 - 7.40Multiplet
-S-CH₂-~ 2.9 - 3.1Triplet
-CH₂-CH₂-CO-~ 1.9 - 2.1Quintet
-CH₂-CO-~ 2.3 - 2.5Triplet
-O-CH₃~ 3.6 - 3.7Singlet

Note: The predicted values are based on empirical data for similar structural motifs and may vary from experimentally obtained values.

Carbon (¹³C) NMR Spectroscopy for Carbon Skeleton Characterization

Complementing the information from ¹H NMR, Carbon-¹³ (¹³C) NMR spectroscopy provides a direct insight into the carbon framework of a molecule. Each unique carbon atom in the structure gives rise to a distinct signal, with its chemical shift being highly sensitive to its hybridization and electronic environment.

The ¹³C NMR spectrum of this compound is predicted to display signals for the carbonyl carbon of the ester group at the downfield end of the spectrum (around 173 ppm). The aromatic carbons of the phenyl ring are expected to resonate in the region of 125-135 ppm. The aliphatic carbons of the butanoate chain and the methyl carbon of the ester group will appear in the upfield region of the spectrum.

Table 2: Predicted ¹³C NMR Data for this compound

Carbon AtomPredicted Chemical Shift (δ, ppm)
C=O~ 173
Phenyl-C (ipso)~ 135
Phenyl-C (ortho, meta, para)~ 125 - 130
-S-CH₂-~ 35
-CH₂-CH₂-CO-~ 25
-CH₂-CO-~ 33
-O-CH₃~ 51

Note: The predicted values are based on empirical data for similar structural motifs and may vary from experimentally obtained values.

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC) for Connectivity

To unambiguously establish the connectivity between protons and carbons, two-dimensional (2D) NMR experiments are indispensable.

COSY (Correlation Spectroscopy): The ¹H-¹H COSY spectrum would reveal the coupling relationships between adjacent protons. For instance, cross-peaks would be expected between the methylene protons of the butanoate chain, confirming their sequential arrangement.

HSQC (Heteronuclear Single Quantum Coherence): The HSQC spectrum correlates each proton with its directly attached carbon atom. This experiment would allow for the definitive assignment of the ¹³C signals for the protonated carbons in the molecule.

HMBC (Heteronuclear Multiple Bond Correlation): The HMBC spectrum provides information about longer-range couplings (typically 2-3 bonds) between protons and carbons. This is particularly useful for identifying quaternary carbons and for connecting different fragments of the molecule. For example, correlations between the methyl protons of the ester group and the carbonyl carbon, as well as between the methylene protons adjacent to the sulfur and the ipso-carbon of the phenyl ring, would be expected.

Infrared (IR) Spectroscopic Analysis of Functional Groups

Infrared (IR) spectroscopy is a powerful tool for the identification of functional groups within a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

Characteristic Vibrational Modes of Ester and Sulfide (B99878) Linkages

The IR spectrum of this compound is expected to be dominated by the characteristic absorption bands of its ester and sulfide functionalities.

Ester Group: A strong, sharp absorption band corresponding to the C=O stretching vibration of the ester carbonyl group is anticipated in the region of 1735-1750 cm⁻¹. Additionally, the C-O stretching vibrations of the ester linkage are expected to produce strong bands in the fingerprint region, typically around 1160-1210 cm⁻¹ (for the C-O-C asymmetric stretch) and 1000-1100 cm⁻¹ (for the C-O-C symmetric stretch).

Sulfide Linkage: The C-S stretching vibration is generally weak and appears in the fingerprint region, typically between 600 and 800 cm⁻¹.

Aromatic Ring: The presence of the phenyl group would be indicated by C-H stretching vibrations above 3000 cm⁻¹ and C=C stretching vibrations in the 1450-1600 cm⁻¹ region. Out-of-plane C-H bending vibrations in the 690-900 cm⁻¹ range can provide information about the substitution pattern of the aromatic ring.

Table 3: Predicted Characteristic IR Absorption Bands for this compound

Functional GroupVibrational ModePredicted Wavenumber (cm⁻¹)Intensity
C-H (aromatic)Stretch> 3000Medium to Weak
C-H (aliphatic)Stretch2850 - 3000Medium
C=O (ester)Stretch1735 - 1750Strong
C=C (aromatic)Stretch1450 - 1600Medium to Weak
C-O (ester)Asymmetric Stretch1160 - 1210Strong
C-O (ester)Symmetric Stretch1000 - 1100Strong
C-S (sulfide)Stretch600 - 800Weak
C-H (aromatic)Out-of-plane Bend690 - 900Strong

Note: The predicted values are based on typical ranges for the respective functional groups.

Conformational Analysis via IR Spectroscopy

While detailed conformational analysis often requires more advanced techniques, IR spectroscopy can provide some insights into the conformational preferences of a molecule. The exact position and shape of certain vibrational bands, particularly in the fingerprint region, can be sensitive to the molecular conformation. For this compound, variations in the dihedral angles of the butanoate chain could potentially lead to subtle shifts in the C-H bending or C-S stretching frequencies. However, a definitive conformational analysis would necessitate a more in-depth study, often involving variable-temperature IR spectroscopy and computational modeling to correlate specific spectral features with different conformers.

Mass Spectrometric (MS) Analysis for Molecular Weight and Fragmentation

Mass spectrometry is a critical analytical technique for determining the molecular weight and structural features of this compound. The electron ionization (EI) mass spectrum of the compound would exhibit a molecular ion peak ([M]⁺) corresponding to its molecular weight. This molecular ion can then undergo various fragmentation processes, yielding a unique pattern of fragment ions that serves as a fingerprint for the molecule's structure.

The analysis of these fragments provides valuable information for confirming the connectivity of atoms within the molecule. Common fragmentation pathways for a compound like this compound include cleavage alpha to the sulfur atom, scission adjacent to the carbonyl group of the ester, and rearrangements such as the McLafferty rearrangement. libretexts.orgmiamioh.edu

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of a molecule's mass, allowing for the determination of its elemental formula. The calculated monoisotopic mass of this compound (C₁₁H₁₄O₂S) is 210.07146 Da. uni.lu HRMS analysis would be expected to yield an experimental mass that is extremely close to this theoretical value, thereby confirming the compound's elemental composition.

Predicted collision cross-section (CCS) values, which relate to the ion's shape and size, can also be calculated for different adducts of the molecule, further aiding in its identification. uni.lu

Table 1: Predicted HRMS Adduct Data for this compound

Adduct Formula Calculated m/z
[M+H]⁺ C₁₁H₁₅O₂S⁺ 211.07874
[M+Na]⁺ C₁₁H₁₄NaO₂S⁺ 233.06068
[M-H]⁻ C₁₁H₁₃O₂S⁻ 209.06418
[M+NH₄]⁺ C₁₁H₁₈NO₂S⁺ 228.10528
[M+K]⁺ C₁₁H₁₄KO₂S⁺ 249.03462

Data sourced from PubChemLite. uni.lu

The fragmentation pattern in the mass spectrum of this compound provides direct evidence for its structure. While an experimental spectrum is not available, a theoretical fragmentation pattern can be predicted based on established chemical principles. chemguide.co.uklibretexts.org Key fragmentation pathways for esters and thioethers would lead to a series of characteristic ions.

Major expected fragmentation pathways include:

Alpha-cleavage: Breakage of the bond adjacent to the sulfur atom.

Carbonyl group cleavage: Scission of bonds next to the C=O group, such as the loss of the methoxy (B1213986) group (•OCH₃).

McLafferty Rearrangement: A characteristic rearrangement for esters, involving the transfer of a gamma-hydrogen to the carbonyl oxygen, leading to the elimination of a neutral alkene. miamioh.edu

The resulting fragment ions and their mass-to-charge ratios (m/z) can be used to piece together the original structure, confirming the presence of the phenylsulfanyl group, the butanoate chain, and the methyl ester functionality.

Table 2: Predicted Key Mass Fragments of this compound

m/z Ion Structure Description
210 [C₁₁H₁₄O₂S]⁺• Molecular Ion (M⁺•)
179 [C₁₀H₁₁OS]⁺ Loss of methoxy radical (•OCH₃) from M⁺•
123 [C₇H₇S]⁺ Cleavage of the C-C bond beta to the sulfur atom
109 [C₆H₅S]⁺ Cleavage of the S-C bond, forming the thiophenyl cation
101 [C₅H₉O₂]⁺ Loss of the phenylsulfanyl radical (•SC₆H₅) from M⁺•
91 [C₇H₇]⁺ Tropylium ion, a common rearrangement product for benzyl-like structures
74 [C₃H₆O₂]⁺• Result of McLafferty rearrangement

This table represents a prediction based on general fragmentation principles. libretexts.orgmiamioh.educhemguide.co.uk

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Structure Insights

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of UV or visible light by a molecule, providing insights into its electronic structure. The chromophores within this compound—specifically the phenyl ring and the sulfur atom with its non-bonding electrons—are expected to give rise to characteristic absorption bands.

The spectrum would likely be dominated by absorptions due to π → π* transitions within the conjugated system of the benzene (B151609) ring. mdpi.com A prominent absorption peak, typical for such systems, is expected in the 230–260 nm region. Additionally, a weaker absorption band, corresponding to an n → π* transition involving the non-bonding electrons of the sulfur atom, may appear at longer wavelengths, potentially in the 280–330 nm range. mdpi.com The precise position (λₘₐₓ) and intensity (molar absorptivity, ε) of these bands provide information about the electronic environment and conjugation within the molecule.

X-ray Crystallography of this compound or its Derivatives for Solid-State Structure

While a specific crystal structure for this compound was not identified in the surveyed literature, X-ray crystallography studies on its derivatives provide valuable insights into the potential solid-state conformation, configuration, and intermolecular interactions that could be expected. nih.govresearchgate.net This technique determines the precise three-dimensional arrangement of atoms in a crystalline solid by analyzing the diffraction pattern of X-rays passing through a single crystal.

This compound is an achiral molecule and therefore does not have an absolute configuration. However, for chiral derivatives, single-crystal X-ray diffraction is the definitive method for determining the absolute configuration of stereocenters. For instance, in the crystal structure of a complex derivative, methyl (4R)-4-(4-methoxybenzoyl)-4-{[(1R)-1-phenylethyl]carbamoyl}butanoate, the absolute configurations at its chiral centers were unambiguously established. nih.gov

Furthermore, crystallographic data reveals the preferred conformation of the molecule in the solid state. This includes precise measurements of bond lengths, bond angles, and torsion angles, which define the spatial orientation of different parts of the molecule. For example, analysis of derivatives often shows near-planar conformations for ester groups and specific dihedral angles between aromatic rings. nih.gov

In the solid state, molecules of this compound or its derivatives would arrange themselves into a regular, repeating crystal lattice. This packing is governed by a network of non-covalent intermolecular interactions. Analysis of related crystal structures indicates that weak C—H⋯O hydrogen bonds are likely to be significant interactions, potentially linking molecules into chains or sheets. nih.govmdpi.com

Data generalized from studies on related structures. nih.govmdpi.comresearchgate.net

Computational and Theoretical Studies on Methyl 4 Phenylsulfanyl Butanoate

Quantum Chemical Calculations for Electronic Structure Analysis

Quantum chemical calculations are fundamental to understanding the distribution of electrons within a molecule, which in turn governs its physical and chemical properties. These calculations can elucidate molecular geometry, orbital energies, and charge distributions.

Density Functional Theory (DFT) is a widely used computational method for predicting the three-dimensional structure of molecules. nih.govresearchgate.net By optimizing the geometry, researchers can determine the most stable arrangement of atoms, corresponding to the minimum energy state of the molecule. This process involves calculating bond lengths, bond angles, and dihedral angles. For Methyl 4-(phenylsulfanyl)butanoate, DFT calculations, often employing hybrid functionals like B3LYP with a suitable basis set such as 6-31G(d,p) or 6-311++G(d,p), would provide a detailed picture of its ground-state structure. nih.govresearchgate.net The optimized geometry is the foundation for further computational analyses, including vibrational frequency calculations and molecular orbital analysis.

Table 1: Predicted Geometrical Parameters for this compound from DFT Calculations Note: The following data is illustrative of typical results from DFT calculations and is not from a direct experimental study on this specific molecule.

ParameterAtoms InvolvedPredicted Value
Bond Length (Å)C=O (carbonyl)~1.21
Bond Length (Å)C-S (thioether)~1.80
Bond Length (Å)C-O (ester)~1.35
Bond Angle (°)O=C-O (ester group)~124.5
Bond Angle (°)C-S-C (thioether link)~103.0
Dihedral Angle (°)C-CH2-S-C (phenyl)Variable (defines conformation)

Molecular Orbital (MO) analysis provides critical information about the electronic behavior and reactivity of a molecule. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are particularly important. uantwerpen.be The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO's energy relates to its ability to accept electrons. researchgate.net The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a key indicator of chemical reactivity; a smaller gap suggests the molecule is more easily excitable and more reactive. mdpi.com

Natural Bond Orbital (NBO) analysis is another powerful tool that examines charge transfer and conjugative interactions within a molecule. uantwerpen.beresearchgate.net It provides detailed insights into electron delocalization from filled (donor) orbitals to empty (acceptor) orbitals, which corresponds to stabilizing hyperconjugative interactions. uantwerpen.be For this compound, NBO analysis could reveal the extent of electron delocalization between the phenyl ring, the sulfur atom's lone pairs, and the ester group.

Table 2: Illustrative Molecular Orbital Energy Parameters Note: These values are representative for similar organic molecules and serve to illustrate the concepts.

ParameterTypical Value (eV)Significance
HOMO Energy-6.5 to -7.5Electron-donating capability
LUMO Energy-1.0 to -2.0Electron-accepting capability
HOMO-LUMO Gap (ΔE)4.5 to 6.5Chemical reactivity and kinetic stability mdpi.com

Conformational Analysis and Energy Landscapes

Due to the presence of multiple single bonds, this compound can exist in various spatial arrangements or conformations. Conformational analysis aims to identify the most stable of these conformers and to understand the energy barriers that separate them. chemrxiv.org

The flexibility of the butanoate chain and the C-S bond allows for significant conformational freedom. By computationally rotating key dihedral angles and calculating the potential energy at each step, a potential energy surface (PES) scan can be performed. dntb.gov.ua This analysis helps identify local energy minima, which correspond to stable conformers. For molecules with similar flexible thioether linkages, studies have shown the existence of multiple stable conformers, such as gauche and anti-arrangements, which can differ in energy. mdpi.com The relative populations of these conformers at a given temperature can be estimated from their energy differences using Boltzmann statistics.

Once the stable conformers have been identified and their geometries optimized, their spectroscopic properties, such as infrared (IR) vibrational frequencies, can be computationally predicted. researchgate.netmdpi.com These calculations are valuable for interpreting experimental spectra. By calculating the vibrational modes for each stable conformer, a theoretical spectrum can be generated. Comparing these theoretical spectra with experimental data helps to confirm the presence of specific conformers and validates the accuracy of the computational methods used. mdpi.com For instance, the characteristic C=O stretching frequency of the ester group is sensitive to its local chemical environment, which can vary between different conformers.

Table 3: Comparison of Hypothetical Experimental and Calculated IR Frequencies

Vibrational ModeFunctional GroupExperimental Frequency (cm⁻¹)Calculated Frequency (cm⁻¹)
C-H stretch (Aromatic)Phenyl Ring~3060~3065
C-H stretch (Aliphatic)Butanoate Chain~2950~2955
C=O stretchEster~1735~1740
C-O stretchEster~1170~1175
C-S stretchThioether~700~705

Reaction Pathway Modeling and Transition State Characterization

Computational chemistry is instrumental in exploring the mechanisms of chemical reactions. By modeling potential reaction pathways, it is possible to identify intermediates, products, and, crucially, the high-energy transition states that connect them. researchgate.netnih.gov This provides a detailed understanding of reaction kinetics and thermodynamics.

For a molecule like this compound, theoretical studies could investigate its thermal decomposition or its reactions with other species. Drawing analogies from studies on similar esters like methyl butanoate, potential reaction pathways could include homolytic bond fissions (breaking of C-C, C-O, or C-S bonds) and hydrogen transfer reactions. nih.gov Computational methods can calculate the activation energies for these different pathways, allowing for predictions of the most likely reaction mechanisms under specific conditions. nih.govnih.gov The characterization of transition state structures provides a snapshot of the molecule at the peak of the energy barrier, offering fundamental insights into how bonds are broken and formed during a chemical transformation. researchgate.net

Structure-Reactivity Relationship Predictions

No information is available in the searched scientific literature regarding the prediction of structure-reactivity relationships specifically for this compound through computational studies. General principles of physical organic chemistry would suggest that the phenylsulfanyl group would influence the reactivity of the ester moiety and the methylene (B1212753) groups of the butanoate chain through inductive and mesomeric effects. However, without specific computational studies, any detailed predictions would be speculative.

Molecular Docking Simulations

There are no published molecular docking simulations for this compound in the scientific literature. Such studies are typically performed when a compound has shown a particular biological activity and researchers wish to investigate its potential interaction with a specific biological target, such as a protein receptor or enzyme. Without a known biological target for this compound, molecular docking simulations have not been conducted.

Applications of Methyl 4 Phenylsulfanyl Butanoate in Advanced Organic Synthesis

As a Versatile Building Block for Complex Molecular Architectures

Organic building blocks are fundamental small molecules used for the precise construction of more complex chemical structures. cymitquimica.com Methyl 4-(phenylsulfanyl)butanoate, with its distinct functional groups, serves as a versatile scaffold in synthetic chemistry. cymitquimica.com

The formation of carbon-carbon (C-C) bonds is a foundational concept in organic synthesis, allowing for the assembly of simple precursors into complex molecular skeletons. A key application of derivatives of this compound is in intramolecular acylation reactions to form cyclic ketones.

Detailed research findings show that the corresponding acyl chloride of 4-(phenylthio)butyric acid can undergo an intramolecular Friedel-Crafts acylation. This reaction is typically promoted by a Lewis acid, such as aluminum chloride, and results in the formation of a new C-C bond, leading to the synthesis of 4-(phenylthio)-α-tetralone. The initial step involves the conversion of the carboxylic acid (which can be obtained from the hydrolysis of this compound) to its more reactive acyl chloride derivative. This intermediate then cyclizes to afford the tetralone structure.

Table 1: Intramolecular C-C Bond Formation via Friedel-Crafts Acylation
Starting Material PrecursorReagent(s)ProductReaction Type
4-(Phenylthio)butyric acid1. Thionyl chloride 2. Aluminum chloride4-(Phenylthio)-α-tetraloneIntramolecular Friedel-Crafts Acylation

This table illustrates a key C-C bond forming reaction starting from the parent carboxylic acid of this compound.

This transformation is significant as it provides a direct route to substituted tetralone frameworks, which are important structural motifs in various biologically active compounds.

Heterocyclic compounds are cyclic structures containing at least one heteroatom (e.g., nitrogen, sulfur, or oxygen) and are ubiquitous in pharmaceuticals and natural products. While the structure of this compound, particularly the sulfide (B99878) and ester functionalities, suggests its potential as a precursor for sulfur-containing heterocycles, a review of the available literature did not yield specific examples of its use for this purpose. For instance, Pummerer-type reactions, which typically involve the rearrangement of a sulfoxide (B87167) (obtainable by oxidizing the sulfide in this compound), are a common method for forming C-C and carbon-heteroatom bonds to create heterocyclic systems, but no studies specifically employing this substrate were identified. wikipedia.orgmanchester.ac.uk

Intermediacy in the Synthesis of Natural Products or Pharmaceutical Intermediates

The utility of a building block is often measured by its successful incorporation into the synthesis of valuable target molecules like natural products or active pharmaceutical ingredients (APIs).

The total synthesis of complex natural products is a significant driver of innovation in organic chemistry. Based on the conducted research, there are no specific examples in the scientific literature detailing the use of this compound as a key intermediate or building block in the total synthesis of a natural product.

This compound is commercially available for research purposes, including for use in pharmaceutical testing. lookchem.com However, a detailed search of scientific and patent literature did not reveal specific, documented instances of this compound being used as a direct precursor or key intermediate in the synthesis of an active pharmaceutical ingredient.

Biological Applications as Chemical Probes or Modulators in Model Systems (Non-Clinical)

The unique structure of this compound, which combines a butanoic acid methyl ester with a phenylsulfanyl group, positions it as a candidate for investigation in biological systems. While direct studies on this specific compound are not readily found, the known activities of related molecules provide a foundation for its potential applications.

Investigation as an Enzyme Modulator (e.g., Histone Deacetylase Inhibitor) in Model Organisms (e.g., zebrafish, mice)

There is currently no direct evidence in the scientific literature to suggest that this compound has been investigated as a histone deacetylase (HDAC) inhibitor in model organisms such as zebrafish or mice. HDACs are a class of enzymes crucial for the regulation of gene expression, and their inhibitors have been a focus of research for various therapeutic areas, including oncology.

Compounds with structural similarities, such as 4-phenylbutyric acid, are known to possess HDAC inhibitory activity. However, the presence of the sulfur atom and the methyl ester in this compound would significantly alter its chemical properties and biological activity compared to 4-phenylbutyric acid. Without specific experimental data, any potential for HDAC inhibition by this compound remains purely speculative.

Use in Structure-Activity Relationship (SAR) Studies in Non-Human Systems

Structure-activity relationship (SAR) studies are fundamental to the process of drug discovery and the development of chemical probes. These studies involve systematically altering the chemical structure of a molecule to understand how these changes affect its biological activity. While no specific SAR studies featuring this compound are documented, its structure lends itself to such investigations.

The key structural components of this compound that could be systematically modified in an SAR campaign include:

The Phenyl Ring: Substitution patterns on the phenyl ring could be varied to explore the effects of electronic and steric properties on potential biological targets.

The Thioether Linkage: The sulfur atom could be oxidized to a sulfoxide or sulfone, or replaced with other linkers to probe the importance of the thioether for activity.

The Butanoate Chain: The length of the alkyl chain could be altered, or substitutions could be introduced along the chain to investigate the optimal geometry for target binding.

The Methyl Ester: The ester group could be hydrolyzed to the corresponding carboxylic acid or converted to other functional groups like amides to explore different interactions with a target protein.

By synthesizing and testing a library of analogs, researchers could elucidate the structural requirements for a desired biological effect, even if the initial activity of the parent compound is modest.

Potential in Materials Science Research (e.g., as a monomer for polymers, if applicable)

The field of materials science is continually seeking new monomers to create polymers with novel properties. Sulfur-containing polymers, in particular, are known for their unique optical, thermal, and mechanical characteristics.

While there are no specific reports of this compound being used as a monomer, its structure contains features that could theoretically be exploited for polymerization. The presence of the ester and the thioether functionalities could potentially allow for its incorporation into polyesters or polythioethers under specific reaction conditions. The aromatic ring also offers a site for further functionalization to enable different polymerization strategies.

Analytical Methodologies for Characterization and Quantification in Research

Chromatographic Techniques for Purity Assessment and Reaction Monitoring

Chromatographic techniques are fundamental in the analysis of Methyl 4-(phenylsulfanyl)butanoate, enabling the separation of the compound from starting materials, byproducts, and other impurities.

Gas chromatography is a powerful technique for the analysis of volatile and thermally stable compounds like this compound. In GC, the sample is vaporized and injected into a chromatographic column, where it is separated based on its differential partitioning between a stationary phase and a mobile gas phase.

For the analysis of aromatic sulfur compounds, a capillary column with a non-polar or semi-polar stationary phase is typically employed. A common choice is a 5% phenyl methyl siloxane column, which separates compounds based on their boiling points and, to a lesser extent, their polarity. chalmers.se The selection of the column is a crucial step for developing a robust GC-based method. chalmers.se

Detection can be achieved using various detectors. A Flame Ionization Detector (FID) provides good sensitivity for organic compounds, but for sulfur-containing molecules, a more selective detector like a Sulfur Chemiluminescence Detector (SCD) or a Flame Photometric Detector (FPD) is often preferred. researchgate.net The SCD, in particular, offers excellent selectivity and an equimolar response to sulfur compounds, minimizing interference from the carbon matrix. researchgate.netacs.org

Table 1: Illustrative GC Parameters for Analysis of Aromatic Sulfur Compounds

ParameterTypical Value/Condition
Column 5% Phenyl Methyl Siloxane (e.g., 30 m x 0.25 mm, 0.25 µm film thickness)
Injector Temperature 250 °C
Detector Temperature 300 °C (SCD)
Carrier Gas Helium or Hydrogen
Oven Program Initial temp. 50 °C, hold for 2 min, ramp at 10 °C/min to 280 °C, hold for 5 min
Detector Sulfur Chemiluminescence Detector (SCD)

Note: These are representative parameters and would require optimization for the specific analysis of this compound.

High-Performance Liquid Chromatography (HPLC) is a versatile technique for the analysis of a wide range of compounds, including those that are not sufficiently volatile or stable for GC. HPLC is particularly useful for assessing the purity and determining the yield of this compound from a reaction mixture.

For thioether compounds, both normal-phase and reversed-phase HPLC can be utilized. A normal-phase method might employ a silica (B1680970) gel column with a non-polar mobile phase, such as a mixture of n-heptane and isopropanol. epa.gov However, reversed-phase HPLC is more common. In this mode, a non-polar stationary phase (e.g., C18 or C8) is used with a polar mobile phase, typically a mixture of water and an organic solvent like acetonitrile (B52724) or methanol (B129727). nih.gov The addition of a small amount of acid, such as formic acid, to the mobile phase can improve peak shape and resolution.

The choice of detector is critical. A UV detector is commonly used, as the phenyl group in this compound absorbs UV light. The detection wavelength can be optimized to maximize sensitivity.

Table 2: Exemplary HPLC Conditions for Analysis of Thioether Esters

ParameterTypical Value/Condition
Column Reversed-Phase C18 (e.g., 250 mm x 4.6 mm, 5 µm particle size)
Mobile Phase Acetonitrile:Water (gradient elution, e.g., starting at 50:50)
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detector UV at 254 nm

Note: These are general conditions and would need to be optimized for the specific compound and sample matrix.

Thin-Layer Chromatography (TLC) is a simple, rapid, and cost-effective technique that is invaluable for monitoring the progress of chemical reactions in real-time. acs.org By spotting the reaction mixture on a TLC plate alongside the starting materials, one can qualitatively observe the consumption of reactants and the formation of the product.

For a compound like this compound, a silica gel plate is typically used as the stationary phase. The mobile phase, or eluent, is a mixture of solvents, and its composition is optimized to achieve good separation between the starting materials and the product. A common starting point for a compound of moderate polarity is a mixture of a non-polar solvent like hexane (B92381) and a more polar solvent like ethyl acetate. rochester.edu The ratio of these solvents is adjusted to achieve an Rf value for the product of approximately 0.3-0.5 for optimal separation.

Table 3: Common TLC Solvent Systems for Aromatic Compounds

Solvent System (v/v)PolarityTypical Application
10-30% Ethyl Acetate in HexaneLow to MediumGeneral purpose for moderately polar compounds
5% Methanol in DichloromethaneMediumFor more polar compounds
Toluene/ChloroformVariableTo improve separation of aromatic compounds

Note: The optimal solvent system must be determined experimentally.

Hyphenated Techniques for Comprehensive Analysis

Hyphenated techniques, which couple a separation technique with a spectroscopic detection method, provide a wealth of information for the structural elucidation and quantification of compounds in complex mixtures.

Gas Chromatography-Mass Spectrometry (GC-MS) combines the separation power of GC with the identification capabilities of mass spectrometry. nih.gov As the separated components elute from the GC column, they enter the mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum is a fingerprint of the molecule, showing the mass-to-charge ratio of the parent ion and its various fragments.

For this compound, electron ionization (EI) is a common ionization method. mdpi.com The fragmentation pattern in the mass spectrum would be expected to show characteristic losses. For instance, cleavage of the ester group could lead to the loss of a methoxy (B1213986) radical (-OCH3) or a methoxycarbonyl group (-COOCH3). Fragmentation could also occur at the C-S bond or within the butyl chain. The molecular ion peak, if present, would confirm the molecular weight of the compound. nih.gov By comparing the obtained mass spectrum with spectral libraries or by interpreting the fragmentation pattern, the identity of the compound can be confirmed.

Liquid Chromatography-Mass Spectrometry (LC-MS) is an essential tool for the analysis of non-volatile and thermally labile compounds. nih.gov It couples the separation capabilities of HPLC with the sensitive and selective detection of mass spectrometry.

For a compound like this compound, electrospray ionization (ESI) is a suitable soft ionization technique that can generate a protonated molecule [M+H]+ in positive ion mode. nih.gov This allows for the determination of the molecular weight with high accuracy.

By using tandem mass spectrometry (LC-MS/MS), further structural information can be obtained. In this technique, the parent ion of interest is selected and subjected to collision-induced dissociation (CID) to generate fragment ions. The resulting fragmentation pattern provides detailed structural insights, which can be used to confirm the identity of the compound and to differentiate it from isomers. nih.gov The development of an LC-MS method involves the careful selection of the mobile phase, which should be compatible with the ionization source, and the optimization of the mass spectrometer parameters to achieve the desired sensitivity and selectivity. nih.gov

Spectrophotometric Methods for Quantification in Research Studies

Spectrophotometry, particularly UV-Visible spectrophotometry, offers a potential avenue for the quantification of this compound in research settings. This technique relies on the principle that molecules absorb light at specific wavelengths. The presence of the phenyl group attached to the sulfur atom in this compound is expected to give rise to characteristic UV absorbance, enabling its quantification.

The quantification of sulfur-containing compounds through UV spectrophotometry has been demonstrated in various studies. For instance, a method for the estimation of sulfur in nanoformulations has been developed using UV-visible spectrophotometry, with analyses conducted at a wavelength of 290 nm in solvents like tetrachloromethane and cyclohexane (B81311) researchgate.net. Another study detailed the direct ultraviolet spectrophotometric determination of total dissolved sulfide (B99878) in natural waters by measuring the absorption of the HS- ion in the 214 to 300 nm range nih.govmbari.org.

For this compound, a similar approach could be developed. A calibration curve would be established by preparing a series of standard solutions of the purified compound at known concentrations and measuring their absorbance at the wavelength of maximum absorption (λmax). The λmax for this compound would need to be determined experimentally but is anticipated to be in the UV region, characteristic of aromatic compounds. The absorbance of an unknown sample could then be measured, and its concentration determined by interpolation from the calibration curve, following the Beer-Lambert law ej-eng.org.

It is crucial to note that the specificity of a direct UV spectrophotometric method can be limited if other components in the sample matrix also absorb at the same wavelength. In such cases, chromatographic separation prior to spectrophotometric detection would be necessary to ensure accurate quantification.

Validation of Analytical Methods for Research Applications

The validation of any analytical method is critical to ensure that the results are reliable, reproducible, and fit for the intended purpose imgroupofresearchers.comresearchgate.netnih.gov. The validation process involves evaluating several key parameters as outlined by international guidelines. While specific validation data for this compound is not available, the principles of method validation for a hypothetical analytical method, such as a High-Performance Liquid Chromatography (HPLC) method, are well-established.

For instance, a simple RP-HPLC method was developed and verified for the quantitative estimation of sodium butyrate (B1204436) in tablets, a compound related to the butanoate moiety of our target molecule aurigeneservices.com. The validation of such a method for this compound would involve the following parameters:

Specificity: Specificity is the ability of the method to accurately measure the analyte in the presence of other components such as impurities, degradation products, or matrix components imgroupofresearchers.com. For an HPLC method, this would be demonstrated by showing that the peak for this compound is well-resolved from other peaks in the chromatogram. This can be confirmed by analyzing placebo samples and samples spiked with potential interfering substances.

Linearity: Linearity demonstrates that the method's response is directly proportional to the concentration of the analyte over a specified range. To assess linearity, a series of standard solutions of this compound would be prepared and analyzed. The resulting peak areas would be plotted against the corresponding concentrations, and a linear regression analysis performed youtube.comresearchgate.net. The correlation coefficient (r²) is expected to be close to 1. For example, in the validation of an HPLC method for tonabersat, linearity was demonstrated in the range of 5 - 200 µg/mL with an R² of 0.99994 nih.gov.

Accuracy: Accuracy refers to the closeness of the measured value to the true value imgroupofresearchers.com. It is typically assessed by performing recovery studies. A known amount of pure this compound would be added to a sample matrix (spiked sample), and the sample would be analyzed. The percentage of the analyte recovered is then calculated. For the sodium butyrate method, accuracy was demonstrated with mean recoveries between 97.0% and 103.0% aurigeneservices.com.

Precision: Precision is the degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample youtube.com. It is usually expressed as the relative standard deviation (RSD). Precision is evaluated at two levels:

Repeatability (Intra-day precision): The precision of the method when performed by the same analyst on the same day with the same equipment.

Intermediate precision (Inter-day precision): The precision of the method when the analysis is performed in the same laboratory but on different days, or by different analysts, or with different equipment. In a validated HPLC method for tonabersat, the precision was found to have an RSD of less than 2.5% nih.gov.

The following interactive data tables illustrate the kind of results that would be generated during the validation of a hypothetical analytical method for a compound like this compound.

Table 1: Example of Linearity Data for a Hypothetical HPLC Method

Concentration (µg/mL)Peak Area (arbitrary units)
1015234
2537890
5075123
100150987
200301567
This table is for illustrative purposes only.

Table 2: Example of Accuracy and Precision Data for a Hypothetical HPLC Method

Spiked Concentration (µg/mL)Measured Concentration (µg/mL)Recovery (%)RSD (%)
5049.599.01.2
100101.2101.20.9
150148.899.21.1
This table is for illustrative purposes only and represents typical acceptance criteria.

Future Perspectives and Emerging Research Avenues for Methyl 4 Phenylsulfanyl Butanoate

Exploration of Novel Reactivity and Unprecedented Transformations

The classical reactivity of esters and thioethers is well-documented; however, the future of Methyl 4-(phenylsulfanyl)butanoate lies in exploring transformations that leverage the interplay between its two functional groups. Research is moving beyond simple ester hydrolysis or thioether oxidation towards more complex and valuable chemical manipulations.

A significant area of interest is the catalytic cleavage and functionalization of the carbon-sulfur (C-S) bond. ethz.ch Traditionally viewed as a stable linkage, the thioether group can now be seen as a functional handle, analogous to traditional cross-coupling partners like halides. ethz.ch Nickel-catalyzed aryl thioether metathesis, for example, allows for the exchange of aryl groups, a process that could be applied to this compound to generate a diverse library of derivatives. ethz.ch This reversible single-bond metathesis presents a powerful tool for creating complex aromatic thioethers from simpler precursors. ethz.ch

Furthermore, decarbonylative thioetherification represents another frontier. warwick.ac.uk This process involves the conversion of thioesters into thioethers, and while this compound is an ester, related methodologies could inspire novel decarbonylative or decarboxylative cross-coupling reactions. researchgate.netrsc.org Such transformations would utilize the butanoate chain as a leaving group to forge new bonds at the sulfur-bearing carbon, representing a significant departure from traditional synthetic strategies.

Integration with Advanced Catalytic Systems (e.g., Photoredox, Electrocatalysis)

The integration of this compound with modern catalytic systems is poised to unlock unprecedented reactivity. Photoredox and electrocatalysis, in particular, offer mild and highly selective methods for activating challenging bonds.

Photoredox catalysis, which uses light to drive chemical reactions, has shown immense potential in forming C-S bonds and activating aryl systems. acs.orgd-nb.inforesearchgate.net For this compound, this could mean:

Activation of Aryl Chlorides: Photochemical methods can facilitate the coupling of alcohols with typically unreactive aryl chlorides to form thioethers, offering a potential route to synthesize analogs of this compound under mild, thiol-free conditions. acs.org

Novel Functionalizations: The photoredox-catalyzed generation of radical cations from substrates could be applied to the phenyl ring of this compound, enabling the introduction of new functional groups. researchgate.net This approach could lead to the synthesis of complex derivatives that are inaccessible through traditional methods. chemrxiv.org

Electrocatalysis provides another powerful platform for sustainable chemistry. thieme-connect.de It has been successfully employed for the reductive synthesis of aryl alkyl thioethers and for the selective oxidation of sulfides to sulfoxides or sulfones using water as the oxygen source. thieme-connect.dersc.org Applying these techniques to this compound could enable precise, reagent-free control over the oxidation state of the sulfur atom, a critical feature for tuning the molecule's properties for various applications.

Catalytic SystemPotential Application to this compoundResearch Focus
Photoredox Catalysis Activation of the C-S bond or aryl ring for novel functionalization.Developing methods for C-H functionalization or cross-coupling reactions under visible light irradiation. acs.orgchemrxiv.org
Electrocatalysis Selective oxidation of the thioether to sulfoxide (B87167) or sulfone; reductive C-S bond formation/cleavage.Utilizing electricity to drive transformations, minimizing chemical waste and offering high selectivity. thieme-connect.dersc.org
Nickel Catalysis Aryl thioether metathesis for exchanging the phenyl group.Exploring reversible C-S bond cleavage and formation to access diverse thioether structures. ethz.ch
Copper Catalysis Sustainable cross-coupling reactions for synthesis.Employing earth-abundant metals for greener C-S bond formation. nih.govacsgcipr.org

Sustainable and Environmentally Benign Synthesis Routes

Future research will increasingly prioritize the development of green and sustainable methods for synthesizing this compound and its derivatives. This involves moving away from harsh reaction conditions and stoichiometric reagents towards more efficient and environmentally friendly catalytic processes.

Key strategies include:

Earth-Abundant Metal Catalysis: There is a significant push to replace precious metal catalysts like palladium with more abundant and less toxic alternatives such as copper and iron for C-S cross-coupling reactions. nih.govacsgcipr.org Copper-based systems, using oxygen as a benign oxidant, have been developed for the synthesis of thioethers from aryl alcohols, which could be adapted for the synthesis of this compound. nih.govrsc.org

C-H Activation: Direct C-H activation/functionalization strategies eliminate the need for pre-functionalized starting materials (like aryl halides), reducing waste and synthetic steps. acsgcipr.org Developing methods to directly couple thiophenol with a suitable butanoate precursor via C-H activation would represent a significant step forward in sustainability.

Electrochemical Synthesis: As mentioned, electrochemical methods that use water as a reagent and electricity as a driving force are inherently green. rsc.org An electrochemical approach to couple thiophenol and a methyl butanoate derivative would be a highly sustainable synthetic route.

Clay Catalysis: The use of solid catalysts like montmorillonite (B579905) clay can facilitate reactions under solvent-free conditions, simplifying workup and minimizing environmental impact. researchgate.net Exploring clay-catalyzed routes for the esterification or thioetherification steps could lead to more environmentally benign protocols. researchgate.net

Design of Next-Generation Chemical Probes and Building Blocks

This compound is recognized as a versatile chemical building block. biosynth.comminakem.com Its future lies in its strategic use for the design of sophisticated chemical tools and complex molecular architectures.

The compound's bifunctionality is key to its utility. The ester group can be readily hydrolyzed to the corresponding carboxylic acid, reduced to an alcohol, or converted into an amide. The thioether moiety offers a handle for a range of transformations, including oxidation to sulfoxides and sulfones, or metal-catalyzed cross-coupling reactions. ethz.ch This orthogonality allows for stepwise, selective modifications at either end of the molecule.

This versatility makes it an ideal starting point for creating libraries of diverse compounds for screening in various fields. For instance, it could be used to build novel chemical probes for studying biological systems (in a non-clinical context). The thioether can act as a linker to attach to other molecules or as a trigger that can be cleaved under specific oxidative conditions. The butanoate chain provides a flexible spacer that can be modified to optimize the probe's properties.

Interdisciplinary Research Opportunities in Chemical Biology (Non-Clinical) and Materials Science

The unique properties of this compound and its derivatives create significant opportunities for interdisciplinary research, particularly in chemical biology and materials science.

Chemical Biology (Non-Clinical): Aryl thioethers are found in various biologically active molecules. ethz.ch Derivatives of this compound could serve as scaffolds for the synthesis of novel enzyme inhibitors or modulators for research purposes. The thioether's ability to be oxidized to sulfoxide or sulfone allows for the fine-tuning of steric and electronic properties, which can be crucial for biological interactions. For example, it could be incorporated into peptide mimics or used to develop probes for studying cellular redox processes.

Materials Science: Aryl thioethers are important components in the development of advanced materials, including photoinitiators and high-performance polymers. ethz.ch this compound can serve as a monomer precursor. After hydrolysis to its carboxylic acid form, it could be polymerized with diols or diamines to create new polyesters or polyamides containing sulfur in the backbone. The presence of the sulfur atom can enhance properties such as refractive index, thermal stability, and affinity for metal surfaces. Furthermore, aryl thioether structures are relevant to the field of organic electronics; derivatives of this compound could be explored as building blocks for organic semiconductors or components in dye-sensitized solar cells. researchgate.net Programmed synthesis routes using related ester- and thioether-containing building blocks have been developed to create complex thiophene-based materials, highlighting the potential in this area. researchgate.netnih.gov

Q & A

Q. How do structural analogs (e.g., Methyl 4-(4-aminophenyl)butanoate) differ in reactivity and bioactivity?

  • Methodology :
  • SAR Studies : Synthesize analogs with substituents at para/meta positions. Compare IC₅₀ values in enzyme inhibition assays.
  • Electron-Withdrawing Effects : The phenylsulfanyl group’s electron-rich nature enhances nucleophilic aromatic substitution compared to amino-substituted analogs .

Q. What mechanistic insights explain the compound’s potential as a p38 MAPK inhibitor?

  • Methodology :
  • Kinase Assays : Measure inhibition of ATP binding using radioactive ³²P-ATP.
  • Molecular Dynamics (MD) : Simulate binding interactions over 100 ns trajectories to identify stable conformations. The sulfanyl group’s flexibility may optimize binding pocket occupancy .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.